1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

概要

説明

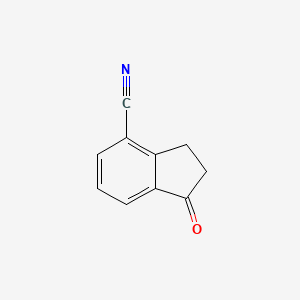

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound with the molecular formula C10H7NO It is a derivative of indene, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) on the indene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile can be synthesized through several methods. One common route involves the cyclization of 3-(2-cyanophenyl)propanoic acid. This reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the indene ring structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or esters.

科学的研究の応用

Chemistry

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile serves as a versatile reagent in organic synthesis. It is employed in the preparation of various complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it a valuable building block in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Conditions/Agents Used |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | Oxidizing agents like KMnO4 |

| Reduction | Alcohols | Reducing agents such as NaBH4 |

| Substitution | Amides or esters | Nucleophiles under basic conditions |

Biology

Research indicates that this compound exhibits potential biological activities. Notably, it has been studied for its anticonvulsant properties through its action on the AMPA receptor, which is involved in glutamatergic signaling pathways. This interaction suggests its potential use in treating neurological disorders.

Mechanism of Action:

- Target: AMPA receptor

- Mode of Action: Acts as an antagonist

- Result: Anticonvulsant activity

Medicine

The compound is under investigation for its therapeutic potential in treating various neurological conditions. Its unique structural features may allow it to interact with specific biological targets effectively.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing more complex molecules. Its role in developing new materials further highlights its significance in chemical manufacturing processes.

Case Study 1: Anticonvulsant Properties

A study evaluated the efficacy of this compound as an anticonvulsant agent. The compound was tested on animal models exhibiting seizure-like activity. Results demonstrated a significant reduction in seizure frequency and duration when administered at specific dosages, indicating its potential as a therapeutic agent for epilepsy.

Case Study 2: Organic Synthesis Applications

In another research project focused on synthetic methodologies, this compound was used to synthesize novel derivatives with enhanced biological activities. The study explored various reaction conditions to optimize yields and purity, demonstrating the compound's versatility as a reagent in organic synthesis.

作用機序

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of AMPA receptors, which are involved in excitatory neurotransmission in the brain. This inhibition can reduce neuronal excitability and prevent seizures .

類似化合物との比較

- 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

- 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide

- 4-Acetyl-3-methyl-1-indanone

Comparison: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity in synthetic applications .

生物活性

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS No. 60899-34-5) is an organic compound notable for its unique structure, which includes a nitrile group and a ketone group on the indene ring. Its molecular formula is C10H7NO, and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with the AMPA receptor , where it acts as an antagonist . This interaction influences the glutamatergic signaling pathway , leading to significant biological effects such as anticonvulsant activity. The antagonistic properties are crucial for potential therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticonvulsant Properties : The compound's action on AMPA receptors suggests potential use in treating epilepsy and other seizure disorders.

- Antimicrobial Activity : Preliminary studies have shown that modifications of the compound can lead to enhanced antimicrobial properties.

- Anticancer Potential : There is ongoing research into the anticancer effects of derivatives of this compound, particularly in inhibiting tyrosinase activity in melanoma cells, which is vital for melanin biosynthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Efficacy : In a controlled study, the compound demonstrated significant anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent for epilepsy. The study highlighted its ability to reduce seizure frequency and severity compared to control groups.

- Tyrosinase Inhibition : A series of derivatives were synthesized to evaluate their inhibitory effects on tyrosinase, an enzyme critical in melanin production. Compounds derived from this compound showed IC50 values ranging from 0.14 µM to 0.89 µM, indicating potent inhibition compared to parent compounds .

- Chemical Synthesis and Modifications : Various synthetic pathways have been developed to enhance the biological activity of this compound. For instance, modifications leading to the formation of carbamate derivatives have shown improved biological profiles, particularly in terms of enzyme inhibition .

Comparative Biological Activity Table

Q & A

Q. What are the standard synthetic routes for 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, and how can purification be optimized?

Basic

The compound is commonly synthesized via reduction of 1-oxo derivatives. For example, NaBH₄ in ethanol at 0°C reduces this compound to its hydroxy analog with 80% yield, using silica gel as a catalyst . Purification typically involves column chromatography with hexane/EtOAc (5:5), validated by ¹H NMR (e.g., δ 7.62–1.99 ppm) . For derivatives like (E)-2-(2,4-dihydroxybenzylidene) analogs, condensation reactions under reflux with acetic acid as a catalyst yield products purified via recrystallization .

Q. How is structural characterization of this compound and its derivatives performed?

Basic

Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and substituent effects. For instance, ¹H NMR of (E)-2-(2,4-dihydroxybenzylidene) derivatives shows distinct aromatic proton splitting (δ 8.23–6.38 ppm) and olefinic coupling (J = 1.7 Hz) . HRMS (e.g., m/z 276.06584 for C₁₇H₁₀NO₃⁻) validates molecular formulas . X-ray crystallography (e.g., C–H⋯O hydrogen bonding in 3-oxo-2,3-dihydro-1H-inden-4-yl acetate) confirms planar indanone units and crystal packing .

Q. What challenges arise in resolving stereochemistry during the synthesis of chiral derivatives?

Advanced

Chiral centers introduced via allylation or asymmetric reduction require enantiomeric excess (ee) validation. For example, (S)-2-(2-methylallyl)-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile achieved 85% ee using chiral HPLC (Chiralcel IA column, hexane/iPrOH 95:5) . Discrepancies in optical purity may stem from competing reaction pathways or racemization during workup. Methodological adjustments, such as low-temperature quenching or chiral auxiliary use, can mitigate these issues .

Q. How does X-ray crystallography elucidate intermolecular interactions in indanone derivatives?

Advanced

X-ray studies reveal non-classical hydrogen bonds (e.g., C–H⋯O) that stabilize crystal lattices. In 3-oxo-2,3-dihydro-1H-inden-4-yl acetate, these interactions form C(6) chains along the [010] axis, with an R factor of 0.087 . Such data guide co-crystal design for solubility enhancement or polymorph control in drug development.

Q. What computational methods are used to predict the reactivity of this compound in electrophilic substitutions?

Advanced

Density Functional Theory (DFT) calculations using InChI-derived molecular descriptors (e.g., InChI=1S/C10H5NO2) model electron-density distributions at the nitrile and ketone groups . Fukui indices identify C-5 as the most nucleophilic site, aligning with experimental observations of regioselective benzylidene condensations .

Q. How can contradictory NMR data in substituted derivatives be resolved?

Advanced

Substituent electronic effects may shift proton resonances unpredictably. For example, methoxy groups in (E)-2-(2,4-dimethoxybenzylidene) derivatives deshield adjacent protons (δ 6.63–6.50 ppm) compared to hydroxy analogs (δ 6.48–6.38 ppm) . Solvent polarity (CDCl₃ vs. DMSO-d₆) and hydrogen bonding must be controlled during analysis. 2D NMR (COSY, NOESY) can clarify through-space couplings.

Q. What is the role of this compound as a synthetic intermediate?

Basic

The compound serves as a precursor for bioactive molecules. For example, NaBH₄ reduction yields 1-hydroxy analogs for S1P1 receptor agonists , while Knoevenagel condensations generate tyrosine kinase inhibitors . Its nitrile group enables further functionalization via nucleophilic additions or cyclizations .

Q. How are reaction conditions optimized for scaling up derivatives without compromising yield?

Advanced

Continuous flow reactors and green solvents (e.g., ethanol, water) improve scalability and sustainability . Catalytic silica gel in NaBH₄ reductions enhances reproducibility , while microwave-assisted synthesis reduces reaction times for benzylidene derivatives . DOE (Design of Experiments) models identify critical parameters (temperature, stoichiometry) to maximize yield and minimize byproducts.

特性

IUPAC Name |

1-oxo-2,3-dihydroindene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTBWJINDJVNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372844 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60899-34-5 | |

| Record name | 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60899-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。